molecular formula C5H5N3O B100492 4-Aminopyrimidine-5-carbaldehyde CAS No. 16357-83-8

4-Aminopyrimidine-5-carbaldehyde

Cat. No.: B100492
CAS No.: 16357-83-8
M. Wt: 123.11 g/mol
InChI Key: PDZKNPQAPGGAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile: 4-Aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) is a pyrimidine derivative with the molecular formula C₅H₅N₃O and a molecular weight of 123.115 g/mol . Its structure features an aldehyde group at position 5 and an amino group at position 4 of the pyrimidine ring. Key properties include:

  • Melting Point: 192–200°C
  • Boiling Point: ~330°C at 760 mmHg
  • Applications: Serves as a precursor in synthesizing bioactive compounds, including kinase inhibitors (e.g., EGFR/HER2) and antimicrobial agents .

Preparation Methods

Vilsmeier-Haack Formylation: Conventional and Optimized Protocols

The Vilsmeier-Haack reaction is the most widely employed method for introducing the aldehyde group at the C5 position of 4-aminopyrimidine derivatives. This electrophilic formylation leverages the reactivity of the pyrimidine ring under controlled conditions.

Substrate Requirements and Reaction Mechanism

Successful formylation at C5 necessitates low heteroaromaticity in the pyrimidine ring. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes formylation at C5 due to reduced aromatic stabilization, while heteroaromatic analogs like 6-chloro-2-(methylthio)pyrimidin-4-amine form formamides at the amino group instead . The reaction proceeds via a Vilsmeier reagent (POCl₃/DMF complex), which generates an electrophilic iminium intermediate. This intermediate attacks the electron-rich C5 position, followed by hydrolysis to yield the aldehyde .

Optimized Reaction Conditions

Key parameters for maximizing yields include:

  • Temperature : 50°C for 18 hours .

  • Workup : Quenching with ice, neutralization with NaOH, and secondary heating (1 hour) to ensure complete hydrolysis .

  • Substrate Ratios : Equimolar POCl₃ and DMF (1:3.3 v/v) for reagent activation .

Under these conditions, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione yields 4-amino-5-carbaldehyde with 98% efficiency .

Ultrasound-Assisted Vilsmeier-Haack Formylation

Microwave and ultrasound irradiation have emerged as energy-efficient alternatives to conventional heating. A 2024 study demonstrated the synthesis of pyrimidoquinolindiones via ultrasound-assisted formylation .

Protocol Enhancements

  • Reaction Time : Reduced from 18 hours to 30–60 minutes under ultrasonication .

  • Catalyst-Free : Eliminates the need for BF₃-Et₂O or other Lewis acids .

  • Yield Improvement : 70–86% yields for β-chlorovinylaldehyde derivatives, comparable to thermal methods .

This method is particularly advantageous for acid-sensitive substrates, as it minimizes side reactions like hydrolysis of methoxy groups .

Acetic Anhydride/Formic Acid Method: Limitations and Scope

While classical formylation with acetic anhydride/formic acid is effective for some substrates, it fails to produce 4-amino-5-carbaldehydes in heteroaromatic pyrimidines.

Mechanistic Constraints

The acetic anhydride/formic acid system primarily formylates amino groups, yielding 6-formamidepyrimidines (e.g., 6-formamido-1,3-dimethyluracil) instead of C5 aldehydes . This outcome is attributed to the reagent’s preference for nucleophilic amino groups over aromatic electrophilic substitution.

Applicability

This method is restricted to non-aromatic pyrimidines, such as 6-aminopyrimidin-4(3H)-ones with alkyl substituents, where formamide derivatives dominate .

Multicomponent Synthesis and Subsequent Formylation

A three-component reaction involving aminopyrimidinones, dimedone, and aromatic aldehydes has been explored for constructing pyrimido[4,5-b]quinolindiones, with formylation as a post-cyclization step .

Reaction Sequence

  • Cyclocondensation : Aminopyrimidinones react with dimedone and aldehydes under acetic acid reflux or ultrasound to form tetrahydropyrimidoquinolines .

  • Formylation : The intermediate undergoes Vilsmeier–Haack formylation at C5, facilitated by ultrasonication .

Advantages

  • Tandem Process : Combines cyclization and formylation in a single workflow .

  • Functional Group Tolerance : Compatible with esters and amides due to mild conditions .

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)TimeKey Advantages
Vilsmeier-Haack50°C, POCl₃/DMF70–9818–24 hHigh yields, broad substrate scope
Ultrasound-Assisted30–60°C, ultrasonication70–860.5–1 hRapid, energy-efficient
Acetic Anhydride/HCOOHReflux, 80°CN/A*2–4 hLimited to non-aromatic pyrimidines
MulticomponentReflux/ultrasound, acetic acid65–803–6 hTandem cyclization-formylation

*Yields formamide derivatives instead of aldehydes.

Experimental Optimization and Challenges

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact. For instance, BF₃-Et₂O-catalyzed Friedländer reactions with 4-amino-5-carbaldehydes proceed efficiently without solvents, achieving 75–90% yields in <2 hours .

Functional Group Compatibility

Ester and amide groups remain intact under BF₃-Et₂O catalysis, whereas basic conditions promote hydrolysis . This selectivity enables the synthesis of polyfunctionalized pyrido[2,3-d]pyrimidines.

Challenges

  • Regioselectivity : Competing formylation at amino groups requires precise control of ring aromaticity .

  • Purification : Aldehydes are prone to oxidation, necessitating inert atmospheres and rapid workup .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-aminopyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-aminopyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Aminopyrimidine-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been designed as dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy . The compound’s effects are mediated through binding to these targets, leading to inhibition of their activity and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-5-carbaldehyde Derivatives

The following table summarizes key analogs and their properties:

Compound Name (CAS) Substituents Biological Activity Key Differences vs. 4-Aminopyrimidine-5-carbaldehyde
2-Aminopyrimidine-5-carbaldehyde (120747-84-4) Amino at C2, aldehyde at C5 Not reported (structural similarity suggests potential kinase inhibition) - Amino group shifted to C2; may alter target binding .
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (770-31-0) Methylthio at C2, amino at C4 Unknown (methylthio group may enhance lipophilicity) - Methylthio at C2 improves metabolic stability .
2-Amino-5-bromopyrimidine-4-carbaldehyde (1260844-08-3) Bromo at C5, aldehyde at C4 Unknown (bromo substituent may introduce steric/electronic effects) - Aldehyde shifted to C4; bromo at C5 may hinder reactivity .
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (211245-64-6) Cyclopentylamino at C4, methylthio at C2 Potent kinase inhibition (predicted) - Cyclopentylamino enhances hydrophobic interactions; methylthio at C2 improves selectivity .

Structure-Activity Relationship (SAR) Insights

  • Critical Moieties: The 4-amino group and C5-aldehyde are essential for binding to the ATP pocket of kinases. Conversion of the aldehyde to oxime (e.g., this compound oxime) enhances potency by forming hydrogen bonds with kinase residues . C6-Arylamino substituents (e.g., in EGFR inhibitors) improve selectivity for EGFR/HER2 over other kinases .
  • Modifications Impacting Activity: Electron-Withdrawing Groups: Bromo substituents (e.g., in 2-Amino-5-bromopyrimidine-4-carbaldehyde) may reduce reactivity but increase steric hindrance . Hydrophobic Groups: Cyclopentylamino or methylthio substituents enhance membrane permeability and target affinity .

Biological Activity

4-Aminopyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound is synthesized primarily through the Vilsmeier–Haack reaction, which allows for the introduction of the formyl group at the 5-position of the pyrimidine ring. The compound can be further modified to create oxime derivatives that enhance its biological activity. These modifications are crucial in developing selective inhibitors for various targets, including receptor tyrosine kinases.

Target Enzymes:

  • VEGFR-2 Kinase: this compound exhibits potent inhibitory activity against VEGFR-2, a key player in angiogenesis. The compound binds to the active site of VEGFR-2, blocking its kinase activity and preventing downstream signaling essential for tumor vascularization .
  • EGFR and c-Met: Recent studies have shown that oxime derivatives of this compound also inhibit EGFR and c-Met pathways, which are critical in many cancers. The dual inhibition of these pathways may provide a synergistic effect in combating tumor growth .

Cellular Effects:
The compound has been demonstrated to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC). It induces cell cycle arrest at the G2/M phase, effectively preventing mitosis and subsequent tumor growth .

In Vitro Studies

In vitro assays have shown that this compound and its derivatives possess significant antiproliferative effects:

CompoundTargetIC50 (nM)Effect
This compoundVEGFR-2210Inhibition of angiogenesis
This compound oximec-Met170Inhibition of tumor progression
This compound oximeEGFR<100Induction of apoptosis

These results indicate that modifications to the basic structure can lead to enhanced potency against specific targets.

Case Studies

  • Cancer Treatment: A study evaluated a series of this compound derivatives for their ability to inhibit both VEGFR-2 and c-Met. The most potent compounds showed IC50 values in the low nanomolar range, demonstrating their potential as dual-targeted therapies for cancer treatment .
  • Mechanistic Insights: Structural analysis through X-ray crystallography revealed how these compounds interact with their targets at a molecular level. For example, the binding interactions with EGFR were characterized by specific hydrogen bonding patterns that stabilize the inhibitor within the active site .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminopyrimidine-5-carbaldehyde in laboratory settings?

The synthesis of this compound typically involves functionalization of pyrimidine precursors. For example, it can be prepared via formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups in analogous structures. Key steps include controlling reaction temperature (e.g., reflux in anhydrous solvents) and purification via recrystallization or column chromatography to achieve high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

  • NMR spectroscopy : To confirm the aldehyde proton (δ ~9-10 ppm in 1^1H NMR) and amine group integration.
  • IR spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
  • Elemental analysis : To verify stoichiometry of C, H, and N .

Q. What are the key safety precautions for handling this compound in research laboratories?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H317 hazard) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep at 2-8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .
  • Spill management : Avoid water contact; collect spills with inert absorbents and dispose via hazardous waste protocols .

Q. How does the presence of both amino and aldehyde groups influence the reactivity of this compound?

The amino group acts as an electron donor, activating the pyrimidine ring for electrophilic substitution, while the aldehyde enables nucleophilic additions (e.g., condensation with amines to form Schiff bases). This bifunctionality facilitates its use in synthesizing heterocycles like pyridopyrimidines .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For this compound, intermolecular N-H···O (aldehyde) and N-H···N (pyrimidine) interactions can be mapped to predict crystal packing and stability. Software like Mercury (CCDC) or SHELXL can visualize these patterns .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (e.g., 192-200°C vs. literature values) may arise from polymorphism or impurities. Mitigation strategies include:

  • DSC/TGA analysis : To identify polymorphic transitions or decomposition.
  • Recrystallization optimization : Using solvents like ethanol/DMF to isolate pure polymorphs .
  • Cross-validation : Comparing data with independent synthesis batches and published crystallographic data .

Q. What methodologies are used to assess the toxicological profile of this compound in preclinical studies?

  • Acute toxicity assays : OECD Guideline 423 for oral toxicity (LD₅₀ determination).
  • Skin sensitization : Murine Local Lymph Node Assay (LLNA) per OECD 429.
  • Regulatory compliance : Verify non-carcinogenicity via IARC, ACGIH, and OSHA classifications (no carcinogenic components ≥0.1%) .

Q. How is this compound utilized as a precursor in the synthesis of fused heterocyclic systems?

It serves as a key intermediate in:

  • Pyridopyrimidines : Condensation with enamines or β-keto esters under acidic conditions.
  • Pyrrolo[3,2-d]pyrimidines : Cyclization with nitriles or amidines via thermal or microwave-assisted methods.
  • Pharmacophores : Functionalization at the aldehyde group to introduce bioactivity (e.g., antiviral or kinase inhibitors) .

Properties

IUPAC Name

4-aminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKNPQAPGGAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459326
Record name 4-aminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-83-8
Record name 4-aminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Aminopyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Aminopyrimidine-5-carbaldehyde
Reactant of Route 4
4-Aminopyrimidine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Aminopyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Aminopyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.